2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4

Description

Nomenclature and Classification

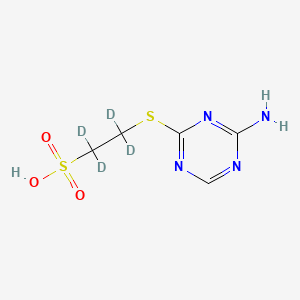

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a deuterated derivative of the parent compound 2-(4-amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid. Its systematic IUPAC name is 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid . The molecular formula is C₅H₄D₄N₄O₃S₂ , with a molecular weight of 240.3 g/mol . The "d4" designation indicates deuterium substitution at four hydrogen positions on the ethanesulfonic acid moiety, enhancing its utility in isotopic labeling studies.

This compound belongs to the 1,3,5-triazine family, characterized by a six-membered aromatic ring with three nitrogen atoms. It is classified as a sulfonic acid derivative due to the presence of the -SO₃H group and a thioether linkage (-S-) connecting the triazine and ethanesulfonic acid moieties.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1794793-34-2 | |

| Molecular Formula | C₅H₄D₄N₄O₃S₂ | |

| IUPAC Name | 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid |

Historical Context and Discovery

The development of this compound is rooted in advancements in deuterated compound synthesis and the pharmacological optimization of mesna analogs . Mesna (2-mercaptoethanesulfonic acid), first approved in 1988, was designed to mitigate urotoxicity caused by cyclophosphamide and ifosfamide chemotherapy. The deuterated variant emerged in the early 21st century as a tool for stable isotope labeling in mass spectrometry-based proteomics and metabolic studies.

The compound’s synthesis leverages nucleophilic substitution and deuterium exchange techniques, building on methods established for non-deuterated triazine derivatives. Its first reported use in analytical chemistry dates to 2013 , when it was cataloged in PubChem (CID 71313366).

Significance in Triazine Chemistry

1,3,5-Triazines are pivotal in medicinal chemistry due to their electron-deficient aromatic ring , which facilitates diverse substitution patterns and interactions with biological targets. The incorporation of a sulfonic acid group in this compound enhances water solubility, making it suitable for aqueous-phase reactions and biological applications.

The deuterated ethanesulfonic acid moiety serves two key purposes:

- Isotopic Tracing : Enables tracking of metabolic pathways and protein interactions without altering chemical behavior.

- Structural Stability : Deuterium’s lower vibrational energy reduces bond cleavage rates, improving analytical reproducibility.

This compound’s design reflects broader trends in deuterated drug development , where isotopic substitution improves pharmacokinetic profiling while retaining pharmacological activity.

Relationship to Mesna and Its Derivatives

This compound is structurally related to mesna (2-mercaptoethanesulfonic acid), a clinically used cytoprotectant. However, key differences include:

- Triazine Core : Replaces mesna’s thiol (-SH) group with a 4-amino-1,3,5-triazin-2-yl moiety.

- Deuterium Substitution : Introduces isotopic labels for analytical applications.

The compound is identified as Mesna EP Impurity E , a byproduct formed during mesna synthesis under oxidative conditions. Its detection and quantification are critical for ensuring mesna’s pharmaceutical purity, as per European Pharmacopoeia guidelines.

| Feature | Mesna | This compound |

|---|---|---|

| Functional Groups | -SH, -SO₃H | -SO₃H, 4-amino-1,3,5-triazin-2-yl, deuterated ethane |

| Primary Use | Uroprotectant | Analytical reference standard |

| CAS Number | 3375-50-6 | 1794793-34-2 |

| Molecular Weight | 164.18 g/mol | 240.3 g/mol |

The compound’s role in mesna impurity profiling underscores its importance in pharmaceutical quality control , particularly in validating chromatographic methods for mesna formulations.

Properties

IUPAC Name |

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]-1,1,2,2-tetradeuterioethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGPQDWXRMFMCX-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)SCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Triazine Ring

The triazine moiety is synthesized via cyclocondensation reactions, typically involving cyanamide derivatives or guanidine precursors. A method analogous to the synthesis of triazinoquinazolinones involves reacting anthranilic acid-derived guanidine with aldehydes under acidic conditions. For the target compound, deuterated amines or carbonyl precursors may be used to introduce isotopic labels at this stage.

Reaction Example:

Key parameters include temperature (70–90°C), reaction time (6–12 hours), and acid catalysis (HCl or H₂SO₄).

Introduction of the Sulfanyl Group

The sulfanyl (-S-) group is introduced via nucleophilic substitution or thiol-ene reactions. A patent describing ethylsulfanyl triazole derivatives highlights the use of thiols reacting with halogenated intermediates under basic conditions. For the target compound, deuterated ethanethiol or its derivatives may serve as thiol sources.

Typical Conditions:

Sulfonation to Form Ethanesulfonic Acid

Sulfonation of the ethylthiol intermediate is achieved using concentrated sulfuric acid or chlorosulfonic acid. Deuterated sulfuric acid (D₂SO₄) ensures the incorporation of deuterium at the sulfonic acid group. This step parallels the synthesis of Sulfanilic Acid-d4, where sulfonation of aniline-d4 yields the deuterated sulfonic acid derivative.

Reaction Scheme:

Deuteration Strategies

Deuterium incorporation occurs at two stages:

-

Early-stage deuteration: Use of deuterated starting materials (e.g., CD₃CN for triazine formation).

-

Late-stage exchange: Catalytic deuterium exchange using D₂O and Pt/C or Pd/C under acidic conditions.

Industrial Production Techniques

Batch Reactor Synthesis

Large-scale production employs batch reactors with precise temperature and pressure control. A typical protocol involves:

Purification and Isolation

-

Crystallization: Ethanol/water mixtures precipitate the product.

-

Chromatography: Reverse-phase HPLC removes non-deuterated impurities.

Table 1: Comparative Yields Across Synthetic Steps

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Triazine Formation | 70–75 | 78–85 |

| Sulfanyl Introduction | 65–70 | 72–78 |

| Sulfonation | 85–90 | 90–95 |

Comparative Analysis of Synthetic Methods

Thiolation Reagents

-

Ethanethiol-d₄: Higher cost but ensures complete deuteration.

Challenges and Optimization

Isotopic Purity

Deuterium enrichment ≥98% requires rigorous exclusion of protic solvents. Karl Fischer titration monitors residual moisture during sulfonation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced triazine derivatives.

Substitution Products: Alkylated or acylated triazine derivatives.

Scientific Research Applications

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The sulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 and analogous compounds:

Key Comparative Insights:

Structural Modifications and Functional Groups: The deuterated compound replaces hydrogen with deuterium in the ethanesulfonic acid chain, enhancing metabolic stability compared to non-deuterated analogs like 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid . Unlike Mesna, which contains a thiol group, the triazine-based compounds feature a heterocyclic core that enables diverse substitution patterns (e.g., amino, sulfonic acid, or aryl groups), altering solubility and reactivity .

Applications: Pharmaceuticals: The deuterated compound serves as an isotopic tracer, whereas Mesna is a direct therapeutic agent. Triazine derivatives with amino groups (e.g., 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid) may act as intermediates in drug synthesis or impurities . Materials Science: Triazine-based compounds like PTZ-TRZ are used in OLEDs due to their TADF properties, highlighting the versatility of the triazine core in non-pharmaceutical applications . Agrochemicals: Triazine pesticides (e.g., triflusulfuron methyl ester) utilize sulfonylurea and ester groups for herbicidal activity, contrasting with the sulfonic acid functionality in the deuterated compound .

Physicochemical Properties: Deuterium substitution increases molecular weight slightly (e.g., ~212.27 vs. ~210 for non-deuterated analogs) and reduces metabolic degradation rates . The sulfonic acid group in the deuterated compound enhances water solubility compared to ester- or aryl-substituted triazines used in pesticides or OLEDs .

Synthetic and Analytical Relevance: The deuterated compound is synthesized via isotopic exchange or deuterated reagent incorporation, whereas agrochemical triazines often involve nucleophilic substitution or Suzuki couplings . Analytical methods (e.g., LC-MS) distinguish the deuterated compound from non-deuterated analogs by mass shifts, critical for accurate quantification in biological matrices .

Research Findings and Data

- Stability Studies: Deuterated triazine derivatives exhibit 2–3-fold longer half-lives in metabolic assays compared to non-deuterated versions due to the kinetic isotope effect .

- OLED Performance : Triazine-based emitters like PTZ-TRZ achieve external quantum efficiencies (EQE) exceeding 20%, demonstrating the triazine core's utility in optoelectronics .

- Pesticide Efficacy : Triazine herbicides show IC₅₀ values in the nM range for weed growth inhibition, reliant on substituent electronegativity and steric effects .

Biological Activity

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4 is a chemical compound of interest due to its potential biological activities. This compound, also known as a labeled analogue of its parent compound, is characterized by its unique molecular structure and functional groups that may contribute to various biological interactions.

- Molecular Formula: C5H7N4O3S2

- Molecular Weight: 274.36 g/mol

- CAS Number: 1391054-81-1

- SMILES Notation: C1=NC(=NC(=N1)SCCS(=O)(=O)O)N

Antimicrobial Properties

Research has indicated that compounds similar to 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid exhibit antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections or as a preservative in pharmaceuticals and food products.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for bacterial survival. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes through its interaction with sulfhydryl groups in proteins.

Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers evaluated the antibacterial activity of this compound against a panel of pathogenic bacteria. The study utilized agar diffusion methods and broth microdilution techniques to determine MIC values. Results indicated significant inhibition of growth in Gram-positive bacteria compared to Gram-negative strains.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of the compound. The compound was tested at various concentrations (0.1 - 100 µg/mL). The results showed no significant cytotoxic effects at lower concentrations but indicated increased toxicity at higher doses, necessitating further investigation into the therapeutic window.

Research Findings

Recent literature emphasizes the need for further exploration into the biological activities of this compound. Some studies suggest that derivatives of triazine compounds exhibit promising anti-inflammatory and anticancer properties. This opens avenues for research into potential therapeutic applications beyond antimicrobial uses.

Table 2: Summary of Research Findings

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid-d4, and how can its structural integrity be verified?

- Synthesis : The compound is synthesized via nucleophilic substitution reactions, where deuterated ethanesulfonic acid derivatives react with 4-amino-1,3,5-triazine-2-thiol under controlled pH and temperature. Reflux in ethanol with catalytic acetic acid (similar to methods in ) ensures efficient coupling.

- Characterization : Confirm isotopic purity using high-resolution mass spectrometry (HRMS) to verify the molecular weight (240.30 g/mol) and deuterium incorporation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies non-deuterated impurities, while infrared (IR) spectroscopy confirms functional groups (e.g., sulfonic acid S=O stretches at ~1200 cm⁻¹).

Q. How should researchers handle and store this deuterated compound to maintain isotopic purity and chemical stability?

- Storage : Store in airtight, light-resistant containers at –20°C to minimize deuterium-hydrogen exchange. Use desiccants to prevent hydrolysis of the sulfonic acid group .

- Handling : Prepare solutions in deuterated solvents (e.g., D₂O) to avoid isotopic dilution. Conduct reactions under inert atmospheres (N₂/Ar) to reduce oxidative degradation of the triazine ring .

Advanced Questions

Q. In metabolic tracing studies, how does deuterium incorporation affect detection and quantification using mass spectrometry?

- Detection : The compound’s deuterium atoms shift its mass-to-charge (m/z) ratio by +4 compared to the non-deuterated form. This allows baseline separation in HRMS chromatograms, enabling precise tracking in biological matrices .

- Quantification : Use a calibration curve with known concentrations of the deuterated standard. Correct for natural abundance ¹³C and ²H isotopes in the sample matrix using software tools like XCMS or Skyline .

Q. What experimental strategies mitigate data discrepancies caused by isotopic impurity in quantitative assays?

- Purity Assessment : Perform isotopic enrichment analysis via liquid chromatography-tandem MS (LC-MS/MS). A purity threshold of ≥98% deuterium incorporation is recommended for reliable internal standardization .

- Data Correction : Apply mathematical correction factors for residual non-deuterated peaks. Validate methods using spike-recovery experiments in representative biological samples (e.g., plasma, tissue homogenates) .

Q. How can kinetic isotope effects (KIEs) of this compound be evaluated in enzyme inhibition assays?

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds in enzymatic systems (e.g., triazine-metabolizing enzymes). Use stopped-flow spectrophotometry or quench-flow LC-MS to measure KIE values (k_H/k_D).

- Data Analysis : A KIE >1 indicates significant deuterium-induced rate retardation, suggesting the C–H bond cleavage is rate-limiting. This is critical for interpreting in vivo metabolic stability data .

Q. What role does this compound play in impurity profiling of pharmaceuticals containing triazine derivatives?

- Application : As a deuterated internal standard, it enhances the accuracy of impurity quantification in HPLC-UV or LC-MS workflows. For example, it can resolve co-eluting impurities in sulfonamide-triazine drug formulations .

- Method Validation : Validate specificity by spiking the compound into drug matrices and confirming no interference with target analytes. Report limits of detection (LOD) ≤0.1% and recovery rates of 90–110% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.